![molecular formula C13H8ClN3O2 B2832626 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-72-8](/img/structure/B2832626.png)
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to exhibit a wide range of chemical and biological properties, making them valuable in the development of new drugs . The 2-chlorophenyl group is a common substituent in organic chemistry and is known to contribute to the biological activity of various compounds .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitrile oxides . The specific synthesis route for “5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” would depend on the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the 2-chlorophenyl group would add an aromatic ring to the structure, potentially influencing its reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions of oxadiazoles and chlorophenyl compounds can vary widely depending on the specific compound and reaction conditions. Oxadiazoles can undergo reactions such as nucleophilic substitution, reduction, and addition reactions .
Physical And Chemical Properties Analysis
Oxadiazoles are generally soluble in water and have a molecular mass of around 70.05 g/mol . The addition of a 2-chlorophenyl group could potentially alter these properties.
Scientific Research Applications
Nematocidal Activity
Nematodes, such as Meloidogyne incognita, pose a significant threat to crop plants. Compound 5 exhibits moderate nematocidal activity against these plant-parasitic nematodes, making it a potential candidate for developing low-risk chemical pesticides .
Anti-Fungal Activity
Rhizoctonia solani, a fungal pathogen, causes rice sheath wilt and affects global agriculture. Compound 5 demonstrates anti-fungal activity against R. solani, suggesting its potential as an agricultural fungicide .
Antibacterial Effects on Xanthomonas
Xanthomonas bacteria cause rice bacterial leaf blight (Xoo) and rice bacterial leaf streaks (Xoc), leading to substantial crop losses. Compound 5 shows strong antibacterial effects against Xoo and Xoc, outperforming existing agents like bismerthiazol and thiodiazole copper .
Alternative Antibacterial Agents
Compound 5u and 5v, containing a trifluoromethyl pyridine moiety, exhibit excellent antibacterial activity against both Xoo and Xoc. These findings suggest that 1,2,4-oxadiazole derivatives could serve as potential templates for novel antibacterial agents .
EGFR and erbB2 Receptor Inhibition
Compound 5, specifically the 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole variant, inhibits EGFR and erbB2 receptors. This property may have implications in cancer research .
Hydromethylation Sequence
While not directly related to biological activity, compound 5 has been used in the hydromethylation sequence for the synthesis of other compounds, including δ-®-coniceine and indolizidine 209B .
Future Directions
properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLFUKPFGHKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

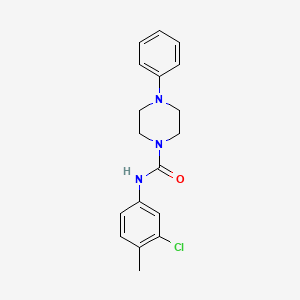
![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide](/img/structure/B2832547.png)
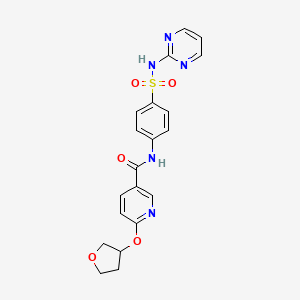



![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)

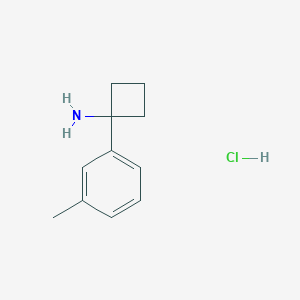
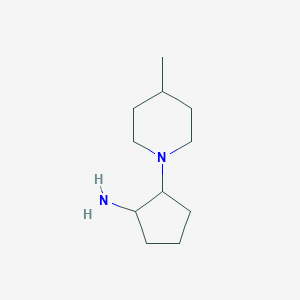
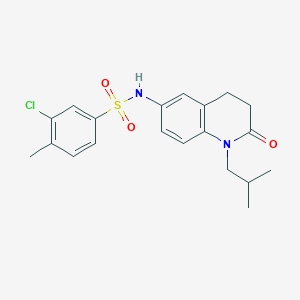
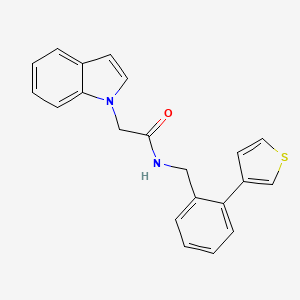
![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)